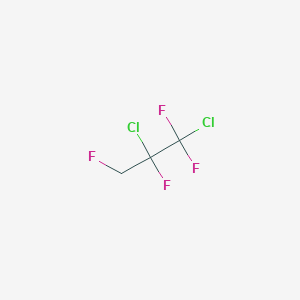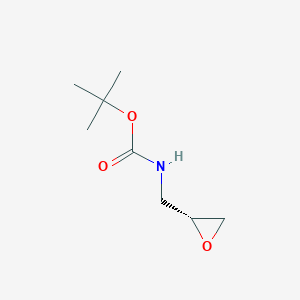
1,2-Dichloro-1,1,2,3-tetrafluoropropane
Descripción general
Descripción
1,2-Dichloro-1,1,2,3-tetrafluoropropane is a chemical compound with the molecular formula C3H2Cl2F4 . It has a molecular weight of 184.95 .
Synthesis Analysis
The synthesis of 1,2-Dichloro-1,1,2,3-tetrafluoropropane involves the contact of HCFC-225 with an alkali aqueous solution in the presence of a phase-transfer catalyst . This results in a dehydrofluorination reaction that forms 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), a raw material for the synthesis of HFO-1234yf .Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-1,1,2,3-tetrafluoropropane consists of three carbon atoms, two hydrogen atoms, two chlorine atoms, and four fluorine atoms . The InChI representation of the molecule isInChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H . Physical And Chemical Properties Analysis
1,2-Dichloro-1,1,2,3-tetrafluoropropane has a boiling point of approximately 24.36°C . Its density is estimated to be 1.3413 , and its refractive index is approximately 1.2971 .Aplicaciones Científicas De Investigación
NMR Studies and Molecular Analysis
- 13C NMR Studies : A study by Tanuma, Ohnishi, Okamoto, & Morikawa (1997) explored the 13C NMR chemical shifts of compounds including diastereomers of 1,2-dichloro-1,1,2,3-tetrafluoropropane, providing insight into the electronic environment of the molecule.
- Molecular Structures and Conformational Compositions : Postmyr (1994) examined the molecular structures and conformational compositions of 1,2-dichloro-1,1,2,3-tetrafluoropropane using gas-phase electron diffraction and ab initio calculations, contributing to a deeper understanding of its physical chemistry (Postmyr, 1994).
Chemical Reactions and Synthesis
- Selective Gas-Phase Catalytic Fluorination : Studies by Mao et al. (2014, 2015) investigated the catalytic fluorination of related chloropropenes to produce intermediates essential for the synthesis of various fluorinated compounds (Mao et al., 2014), (Mao et al., 2015).
- Reactions with Azoles : Research on the reaction of tetrachloro-1,2-difluoroethane with azoles suggested possible pathways for generating derivatives of 1,2-dichloro-1,1,2,3-tetrafluoropropane (Petko et al., 2011).
Physical Properties and Characterization
- Surface Tension Measurements : Higashi, Shibata, & Okada (1997) measured the surface tensions of various compounds including 1,2-dichloro-1,1,2,3-tetrafluoropropane, providing essential data for understanding its physicochemical properties (Higashi, Shibata, & Okada, 1997).
Applications in Electrochemistry
- Electrochemical Performance Enhancement : Luo et al. (2016) explored the use of an electrolyte containing a derivative of 1,2-dichloro-1,1,2,3-tetrafluoropropane in lithium-ion batteries, demonstrating its potential to enhance electrochemical performance (Luo et al., 2016).
Conformational and Spectral Studies
- Vibrational Spectra and Conformational Behavior : Powell et al. (1983) investigated the IR and Raman spectra of related compounds, which can be relevant for understanding the properties of 1,2-dichloro-1,1,2,3-tetrafluoropropane (Powell et al., 1983).
Propiedades
IUPAC Name |
1,2-dichloro-1,1,2,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(7,1-6)3(5,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRKFCNUZOCQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600263 | |
| Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
CAS RN |
149329-26-0 | |
| Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)



